molecular formula C17H10ClF3N6O B2446515 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892772-33-7

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2446515
CAS No.: 892772-33-7
M. Wt: 406.75
InChI Key: OCHREONXAPCZII-UHFFFAOYSA-N
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Description

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates two privileged pharmacophores: a 1,2,4-oxadiazole ring and a 1,2,3-triazole ring, making it a valuable scaffold for probing biological targets. The 1,2,4-oxadiazole moiety is recognized for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can enhance metabolic stability . This heterocycle is found in several commercially available drugs and exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects . Concurrently, the 1,2,3-triazole core, bearing an amine functionality, is a versatile building block in click chemistry and is known to contribute to significant antibacterial and antifungal activities . The specific substitution pattern—a 2-chlorophenyl on the oxadiazole and a 3-(trifluoromethyl)phenyl on the triazole—is engineered to influence the molecule's electronic properties, lipophilicity, and binding affinity. The trifluoromethyl group, in particular, is a common feature in modern agrochemicals and pharmaceuticals due to its ability to improve cell membrane penetration and metabolic stability . Researchers can leverage this compound as a key intermediate in the synthesis of novel bioactive molecules or as a core structure in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents, particularly in the fields of oncology and infectious diseases. Its structural features make it a promising candidate for inhibiting specific enzymes or receptors involved in disease pathways. This product is provided for non-human research applications only. It is intended for use in laboratory research and is not certified for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for ensuring safe handling and disposal of this material.

Properties

IUPAC Name

5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N6O/c18-12-7-2-1-6-11(12)15-23-16(28-25-15)13-14(22)27(26-24-13)10-5-3-4-9(8-10)17(19,20)21/h1-8H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHREONXAPCZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a member of the oxadiazole and triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClF3N5OC_{17}H_{13}ClF_3N_5O, with a molecular weight of approximately 395.77 g/mol. The structure features a triazole ring and an oxadiazole moiety , which are known to impart significant biological properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and triazole functionalities exhibit various biological activities, including:

  • Antimicrobial : Effective against bacteria and fungi.
  • Anticancer : Induces apoptosis in cancer cells.
  • Anti-inflammatory : Inhibits inflammatory pathways.

Anticancer Activity

A study highlighted the anticancer potential of oxadiazole derivatives, demonstrating that compounds similar to the target compound exhibited cytotoxic effects on several cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
5aMCF-70.65
5bU-9372.41

These compounds showed higher potency than traditional chemotherapeutics like doxorubicin, indicating a promising avenue for further investigation into their mechanisms of action .

Antimicrobial Activity

The oxadiazole derivatives have also shown significant antimicrobial activity. For example, compounds in this class demonstrated efficacy against Mycobacterium bovis, highlighting their potential as therapeutic agents against tuberculosis . The binding affinity of these compounds to bacterial enzymes was also evaluated through molecular docking studies, revealing strong interactions that could lead to effective inhibition .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Anticancer Activity :
    • A series of oxadiazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that these compounds significantly induced apoptosis through caspase activation and increased p53 expression levels .
  • Antimicrobial Efficacy :
    • Research focused on the antitubercular activity of oxadiazole derivatives found that specific structural modifications enhanced their potency against dormant bacterial states .

The proposed mechanisms for the biological activities of these compounds include:

  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Competitive inhibition of key enzymes involved in microbial metabolism.

Molecular docking studies suggest that the triazole and oxadiazole rings interact favorably with target sites on proteins involved in these pathways .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid derivatives with 1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine precursors via nucleophilic substitution or cycloaddition reactions. Key steps include:

  • Nucleophilic substitution : Use of coupling agents like EDC/HOBt in anhydrous DMF under nitrogen .
  • Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, requiring inert conditions and precise temperature control (60–80°C) .
    Optimization : Microwave-assisted synthesis (e.g., 100–150 W, 10–30 min) can enhance yield (15–20% increase) and reduce side products compared to conventional heating .

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

Methodological Answer:
Discrepancies between solution-phase NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. To resolve these:

  • Perform VT-NMR (variable-temperature NMR) to assess dynamic behavior in solution .
  • Use DFT calculations (B3LYP/6-311+G(d,p)) to model conformers and compare with experimental NMR shifts .
  • Validate via SC-XRD (single-crystal X-ray diffraction) to confirm solid-state geometry, as demonstrated for analogous triazole-oxadiazole hybrids .

Basic: What analytical techniques are critical for purity assessment and structural verification?

Methodological Answer:

  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to detect impurities (<0.5%) and confirm molecular ion peaks .
  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic and triazole protons .
  • Elemental Analysis : Ensure <0.3% deviation from theoretical C/H/N values .

Advanced: How can computational methods predict bioactivity and guide SAR studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). For example, the trifluoromethyl group shows strong hydrophobic interactions in COX-2 simulations .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate substituents (e.g., 2-chlorophenyl vs. 4-chlorophenyl) with IC50 values .

Basic: What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability : Assess via accelerated degradation studies (e.g., 1M HCl/NaOH, 37°C). Triazole-oxadiazole hybrids typically degrade >10% at pH <3 or >10 after 24 hours .
  • Thermal Stability : Use TGA-DSC to identify decomposition onset (>200°C for most analogs). Store at –20°C in amber vials under argon to prevent photodegradation .

Advanced: How to address contradictory bioactivity results across cell-based assays?

Methodological Answer:
Contradictions may arise from assay interference (e.g., redox activity of the oxadiazole core). Mitigation strategies:

  • Orthogonal Assays : Confirm cytotoxicity via MTT, resazurin, and clonogenic assays .
  • Redox Control : Include control compounds (e.g., TEMPO) to rule out ROS-mediated false positives .
  • Target Engagement : Use CETSA (cellular thermal shift assay) to verify direct target binding .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential mutagenicity (Ames test positive for some triazoles) .
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration. Collect organic waste in halogen-resistant containers .

Advanced: How to design SAR studies focusing on the trifluoromethyl and chlorophenyl groups?

Methodological Answer:

  • Substituent Variation : Synthesize analogs replacing –CF3 with –CH3 or –CN and 2-chlorophenyl with 3-Cl/4-Cl derivatives .
  • Bioactivity Testing : Evaluate against panels (e.g., NCI-60) to identify trends. For example, –CF3 enhances logD (1.5–2.0) and blood-brain barrier penetration in murine models .
  • Crystallography : Compare SC-XRD structures to correlate substituent orientation with activity .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

  • Solvent Screening : Use ethanol/water (7:3 v/v) or ethyl acetate/hexane (gradient) for high-purity crystals (>99% by HPLC) .
  • Temperature : Slow cooling from 60°C to 4°C over 12 hours minimizes amorphous byproducts .

Advanced: How to investigate metabolic pathways and metabolite identification?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS. The oxadiazole ring often undergoes CYP3A4-mediated oxidation to carboxylic acids .
  • Stable Isotope Tracing : Use 13C-labeled analogs to track metabolic fate in hepatocyte models .

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